tert-butyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate
Description
tert-Butyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with a propyl group at position 4 and a tert-butyl ester-linked acetoxy group at position 5. Its molecular formula is C₁₈H₂₂O₅ (molecular weight ~330.38 g/mol). This compound is of interest in medicinal chemistry for its structural similarity to bioactive coumarins, which often exhibit anticoagulant, anti-inflammatory, or anticancer properties .
Properties
Molecular Formula |
C18H22O5 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
tert-butyl 2-(2-oxo-4-propylchromen-7-yl)oxyacetate |
InChI |
InChI=1S/C18H22O5/c1-5-6-12-9-16(19)22-15-10-13(7-8-14(12)15)21-11-17(20)23-18(2,3)4/h7-10H,5-6,11H2,1-4H3 |
InChI Key |
ZRRPZIIAOBSZHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
-
Catalyst : Concentrated sulfuric acid (H₂SO₄) at 0–5°C for 1 hour, followed by 12 hours at room temperature, achieves a 65% yield.
-
Solvent : Solvent-free conditions are preferred to minimize side reactions.
-
Temperature Control : Maintaining temperatures below 5°C during the initial exothermic phase prevents decomposition.
Workup and Purification
The crude product is neutralized with ice-cold water, extracted with ethyl acetate, and recrystallized from ethanol. Impurities such as unreacted resorcinol are removed via column chromatography (silica gel, hexane/ethyl acetate 7:3).
Esterification with tert-Butyl Bromoacetate
The esterification of 7-hydroxy-4-propylcoumarin with tert-butyl bromoacetate is a nucleophilic acyl substitution reaction. The process is optimized for regioselectivity and minimal byproduct formation.
Standard Laboratory-Scale Protocol
Mechanistic Insights
The reaction proceeds via deprotonation of the phenolic -OH group by K₂CO₃, generating a phenoxide ion that attacks the electrophilic carbon of tert-butyl bromoacetate. The bromide ion is eliminated, forming the ester bond.
Purification Techniques
Recrystallization
Recrystallization from ethanol or methanol yields high-purity product (≥98%). Cooling rates of 0.5°C/min minimize occluded solvents.
Chromatographic Methods
-
Flash Chromatography : Silica gel with hexane/ethyl acetate (4:1) eluent removes unreacted starting materials.
-
HPLC : Reverse-phase C18 columns (acetonitrile/water 70:30) resolve esterification byproducts.
Industrial-Scale Production
Continuous Flow Reactors
Patented methods describe tubular reactors with the following advantages:
-
Residence Time : 30–60 minutes at 100°C.
-
Throughput : 5–10 kg/h with >90% conversion.
-
Automation : In-line IR spectroscopy monitors reaction progress.
Solvent Recovery Systems
Distillation units recover DMF (95% efficiency), reducing production costs by 40% compared to batch processes.
Comparative Analysis of Synthesis Methods
| Parameter | Laboratory-Scale (Batch) | Industrial-Scale (Flow) |
|---|---|---|
| Reaction Time | 12 hours | 1 hour |
| Yield | 75–85% | 90–92% |
| Solvent Consumption | 500 mL/g product | 150 mL/g product |
| Energy Consumption | 1.2 kWh/g | 0.4 kWh/g |
Flow reactors enhance mass transfer and thermal control, enabling higher yields and lower environmental impact.
Challenges and Optimization Strategies
Byproduct Formation
-
Di-esterification : Occurs at >100°C; mitigated by temperature control.
-
Hydrolysis : Moisture-sensitive intermediates require anhydrous conditions.
Chemical Reactions Analysis
Esterification
The synthesis of tert-butyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate involves esterification of the hydroxyl group (-OH) on the chromen ring with tert-butyl bromoacetate. This reaction typically uses a base such as potassium carbonate (K₂CO₃) in an aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM). The mechanism involves nucleophilic attack by the chromen hydroxyl group on the electrophilic carbonyl carbon of tert-butyl bromoacetate, forming the ester linkage.
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Esterification | tert-butyl bromoacetate, K₂CO₃ | DMF/DCM, reflux or room temperature | This compound |
This reaction is analogous to the O-acylation of 7-hydroxy-2H-chromen-2-one with acid chlorides (e.g., 4-chlorobenzoyl chloride), where triethylamine is used as a base to neutralize HCl byproducts .
Reduction of the Carbonyl Group
The 2-oxo group in the chromen ring undergoes reduction to form a secondary alcohol. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents for ketones. In the parent chromen structure, this reaction would yield 2-hydroxy-4-propyl-2H-chromen-7-yl derivatives.
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Reduction | NaBH₄ or LiAlH₄ | Ethanol or THF, 0–5°C | 2-hydroxy-4-propyl-2H-chromen-7-yl derivative |
This reaction is critical for modifying the chromen scaffold to explore alcohol-based derivatives for biological applications.
Hydrolysis of the Ester
The tert-butyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. Acidic hydrolysis (e.g., H₃O⁺) or saponification (e.g., aqueous NaOH) cleaves the ester bond, releasing the chromenol and tert-butyl alcohol.
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Acidic Hydrolysis | HCl/H₂O | Reflux at 100°C | Chromen-7-ol derivative + tert-butyl alcohol |
| Basic Hydrolysis | NaOH/H₂O | Aqueous solution, heat | Sodium salt of chromen-7-ol + tert-butyl alcohol |
This reaction is essential for converting the ester into water-soluble derivatives for pharmaceutical or agricultural applications.
Synthetic Routes
The compound is synthesized in a multi-step process:
-
Chromen Ring Formation : Constructed via cyclization of salicylaldehyde derivatives and β-ketoesters under acidic/basic conditions.
-
Esterification : The hydroxyl group on the chromen ring is esterified with tert-butyl bromoacetate using K₂CO₃ in DMF/DCM.
This approach ensures high purity and yield, with operational simplicity compared to alternative methods .
Reaction Comparison Table
| Reaction | Mechanism | Key Reagents | Yield | Applications |
|---|---|---|---|---|
| Esterification | Nucleophilic acyl substitution | tert-butyl bromoacetate, K₂CO₃ | High | Pharmaceutical/functional material design |
| Carbonyl Reduction | Hydride transfer | NaBH₄, LiAlH₄ | Moderate | Alcohol-based derivatives for bioactivity |
| Ester Hydrolysis | Acid/base-catalyzed cleavage | HCl/H₂O, NaOH/H₂O | Variable | Water-soluble derivatives |
Scientific Research Applications
Biological Activities
The biological activities of tert-butyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate have been studied extensively, particularly in the context of its potential therapeutic effects:
- Antitumor Activity : Research indicates that compounds within the chromen class exhibit antiproliferative effects against various cancer cell lines. For example, studies have shown that similar chromen derivatives can inhibit the growth of melanoma and breast adenocarcinoma cells, suggesting that this compound may possess similar properties .
- Antioxidant Properties : Chromen derivatives are also noted for their antioxidant capabilities. The presence of the chromen ring system allows these compounds to scavenge free radicals, potentially reducing oxidative stress in biological systems .
- Anti-inflammatory Effects : Some studies suggest that chromen derivatives can modulate inflammatory responses, which may be beneficial in treating conditions characterized by chronic inflammation.
Case Studies
Several case studies highlight the applications and efficacy of similar chromen derivatives:
Mechanism of Action
The mechanism of action of tert-butyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets in biological systems. The compound can modulate various signaling pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes or receptors involved in inflammation or oxidative stress, thereby exerting its anti-inflammatory or antioxidant properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key attributes of tert-butyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate with three analogs:
Key Observations:
- Substituent Position and Electronic Effects: The target compound’s 4-propyl group is less electron-withdrawing than the 2-CF₃ group in , which induces strong inductive effects, altering reactivity in electrophilic substitutions.
- Steric and Conformational Differences :
- Solubility and Lipophilicity: The Boc-glycinate in increases polarity (Topological Polar Surface Area = 61.8 Ų ), reducing lipid solubility compared to the tert-butyl ester in the target compound.
Biological Activity
tert-butyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate is a coumarin derivative that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to the class of organic compounds known as coumarins, which are known for various biological effects including anti-inflammatory, antioxidant, and antimicrobial properties.
- Molecular Formula : C18H22O5
- Molecular Weight : 318.3643 g/mol
- CAS Number : Not specified in the sources
Biological Activity
The biological activity of this compound has been studied in various contexts. Here are some key findings:
Antiviral Activity
Recent studies have explored the antiviral potential of coumarin derivatives, including this compound. In vitro assays have shown that certain coumarin derivatives exhibit moderate anti-HIV activity. For instance, a related compound demonstrated an EC50 value (the concentration required for 50% inhibition) of 0.004 µM, indicating significant antiviral potency compared to standard treatments like AZT .
Structure-Activity Relationship (SAR)
The structure-activity relationship of coumarin derivatives suggests that modifications at specific positions on the coumarin ring can enhance biological activity. For example:
- Substituents : The introduction of halogen groups at certain positions has been shown to increase activity against HIV integrase.
- Hydroxyl Groups : The presence of hydroxyl groups in the structure is critical for enhancing the bioactivity of these compounds .
Case Studies
- Anti-HIV Studies :
- HDAC Inhibition :
- Related compounds were screened for their ability to inhibit histone deacetylases (HDACs), enzymes involved in epigenetic regulation. Some derivatives showed IC50 values ranging from 14 to 67 nM against specific HDAC isoforms, suggesting potential applications in cancer therapy due to their role in gene regulation .
Data Table: Biological Activities of Related Coumarin Derivatives
Q & A
Basic Research Questions
Q. What validated synthetic routes are available for preparing tert-butyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with (7-hydroxy-2-oxo-4-propylcoumarin) as the core structure. Introduce the acetoxy group via nucleophilic substitution using tert-butyl bromoacetate in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile .
- Step 2 : Monitor reaction progress using TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) .
- Optimization : Vary temperature (60–100°C), solvent polarity, and stoichiometry to maximize yield. Use NMR (¹H/¹³C) and MS for structural confirmation .
Q. What analytical techniques are recommended for structural characterization of this compound?
- Key Methods :
- X-ray crystallography : Resolve crystal structure using SHELX (SHELXL for refinement) . Mercury software can visualize packing patterns and intermolecular interactions .
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., tert-butyl singlet at ~1.4 ppm, coumarin carbonyl at ~160 ppm). IR for carbonyl (C=O) stretches (~1700–1750 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ for C₁₈H₂₂O₅: calc. 318.3, observed 319.1) .
Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for biological assays?
- Protocol :
- HPLC : Use a C18 column with UV detection (λ = 254 nm). A purity ≥95% is standard for in vitro studies .
- Elemental analysis : Match experimental C/H/O percentages to theoretical values (e.g., C 67.9%, H 6.9%, O 25.2%) .
Advanced Research Questions
Q. How can crystallographic data inconsistencies (e.g., thermal parameters, twinning) be resolved during refinement?
- Approach :
- Use SHELXL’s TWIN/BASF commands to model twinned data. Adjust thermal parameters with ISOR/SUMP restraints to address anisotropic displacement errors .
- Validate with Mercury’s "Packing Similarity" tool to compare intermolecular interactions against known structures .
- Cross-check with WinGX for symmetry validation and ORTEP for visualizing displacement ellipsoids .
Q. What strategies are effective for studying structure-activity relationships (SAR) of coumarin derivatives like this compound?
- Experimental Design :
- Modify substituents : Synthesize analogs with varying alkyl chains (e.g., butyl vs. propyl) or ester groups. Assess bioactivity (e.g., antimicrobial assays) .
- Docking studies : Use software like AutoDock to predict binding affinities with target enzymes (e.g., cytochrome P450).
- Data analysis : Correlate logP (lipophilicity) and IC₅₀ values to identify pharmacophore elements .
Q. How do substituents on the coumarin core influence reaction efficiency in esterification or coupling reactions?
- Case Study :
- Electron-withdrawing groups (e.g., nitro) on the coumarin ring reduce nucleophilicity of the 7-OH group, requiring harsher conditions (e.g., higher temps, stronger bases).
- Steric effects : Bulky tert-butyl esters may slow reaction kinetics. Optimize using microwave-assisted synthesis to reduce time .
- Data validation : Compare yields and reaction rates across derivatives using ANOVA (p < 0.05 threshold) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
